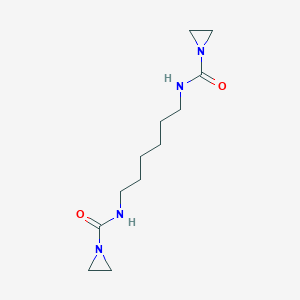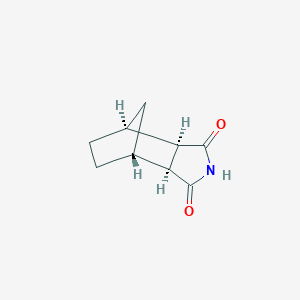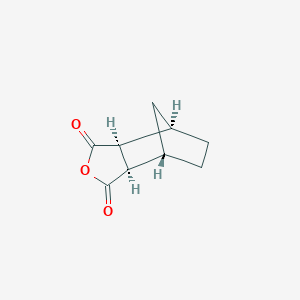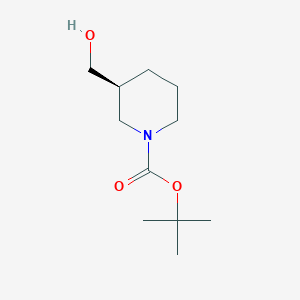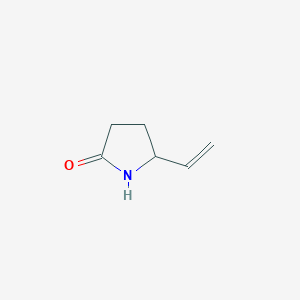
5-乙烯基-2-吡咯烷酮
描述
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
科学研究应用
药物递送系统
聚乙烯吡咯烷酮 (PVP) 由5-VPL衍生而来,广泛应用于药物递送系统。PVP 的生物相容性和溶解性使其成为药物的优良载体,可提高药物的生物利用度和稳定性 .
生物医学应用
由于其无毒性和生物相容性,5-VPL基聚合物被用于生物医学应用。它们被用于创建用于组织工程的支架、伤口敷料以及医疗器械的组件 .
保健品递送
在保健品行业,5-VPL基聚合物,如 PVP,被用来提高营养补充剂的递送和功效。它们有助于稳定活性成分并确保控释 .
化妆品行业
5-VPL: 也是化妆品中的成分。它增强了乳霜和乳液的质地和稳定性,充当粘合剂和成膜剂,这对产品性能至关重要 .
食品行业
在食品行业,5-VPL相关聚合物用作稳定剂和澄清剂。它们有助于保持食品的质量和一致性,确保更长的保质期和更好的消费体验 .
作用机制
Target of Action
5-Vinyl-2-pyrrolidinone is a key intermediate in the synthesis of Vigabatrin , a synthetic analogue of GABA (γ-aminobutyric acid) . The primary target of this compound is GABA-T (GABA transaminase), an enzyme in the mammalian brain .
Mode of Action
The compound interacts with its target, GABA-T, by replacing GABA as a substrate for GABA-T . This interaction results in an increase in the level of GABA in the central nervous system (CNS) .
Biochemical Pathways
The biochemical pathway affected by 5-Vinyl-2-pyrrolidinone is the GABAergic pathway . By inhibiting GABA-T, the compound increases the level of GABA in the CNS . This results in downstream effects such as the reduction of neuronal excitability .
Pharmacokinetics
It’s known that the compound is used as a key intermediate in the synthesis of vigabatrin . The ADME properties of 5-Vinyl-2-pyrrolidinone and their impact on bioavailability would be an interesting area for future research.
Result of Action
The molecular and cellular effects of 5-Vinyl-2-pyrrolidinone’s action are primarily seen in its role as a precursor to Vigabatrin . By increasing GABA levels in the CNS, it can help in the treatment of disorders associated with depletion of GABA levels such as tardive dyskinesia, schizophrenia, and epilepsy .
生化分析
Biochemical Properties
5-Vinyl-2-pyrrolidinone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with gamma-aminobutyric acid transaminase, an enzyme involved in the metabolism of gamma-aminobutyric acid. This interaction leads to the inhibition of gamma-aminobutyric acid transaminase, resulting in increased levels of gamma-aminobutyric acid in the central nervous system. This property makes 5-vinyl-2-pyrrolidinone a valuable compound in the treatment of neurological disorders such as epilepsy and schizophrenia .
Cellular Effects
5-Vinyl-2-pyrrolidinone has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased levels of gamma-aminobutyric acid resulting from the inhibition of gamma-aminobutyric acid transaminase can affect neurotransmission and neuronal excitability. This can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 5-vinyl-2-pyrrolidinone involves its interaction with gamma-aminobutyric acid transaminase. By binding to the active site of the enzyme, 5-vinyl-2-pyrrolidinone inhibits its activity, preventing the breakdown of gamma-aminobutyric acid. This results in increased levels of gamma-aminobutyric acid in the central nervous system, which can modulate neurotransmission and neuronal excitability. Additionally, 5-vinyl-2-pyrrolidinone may interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-vinyl-2-pyrrolidinone can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that 5-vinyl-2-pyrrolidinone can have sustained effects on cellular function, particularly in in vitro and in vivo models of neurological disorders. These effects are primarily due to the prolonged inhibition of gamma-aminobutyric acid transaminase and the resulting increase in gamma-aminobutyric acid levels .
Dosage Effects in Animal Models
The effects of 5-vinyl-2-pyrrolidinone vary with different dosages in animal models. At low doses, the compound can effectively inhibit gamma-aminobutyric acid transaminase and increase gamma-aminobutyric acid levels without causing significant adverse effects. At higher doses, 5-vinyl-2-pyrrolidinone may cause toxicity and adverse effects, such as neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
5-Vinyl-2-pyrrolidinone is involved in several metabolic pathways, primarily through its interaction with gamma-aminobutyric acid transaminase. By inhibiting this enzyme, 5-vinyl-2-pyrrolidinone affects the metabolism of gamma-aminobutyric acid, leading to increased levels of this neurotransmitter in the central nervous system. This can have downstream effects on other metabolic pathways and metabolite levels, particularly those related to neurotransmission and neuronal function .
Transport and Distribution
Within cells and tissues, 5-vinyl-2-pyrrolidinone is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity. These factors can affect the compound’s localization and accumulation in specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of 5-vinyl-2-pyrrolidinone can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 5-vinyl-2-pyrrolidinone may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular metabolism. Understanding the subcellular localization of 5-vinyl-2-pyrrolidinone is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
5-ethenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-5-3-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDXEVJHXWJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318830 | |
| Record name | 5-Ethenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7529-16-0 | |
| Record name | 5-Ethenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7529-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Vinyl-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethenyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-VINYL-2-PYRROLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739J1G8PUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




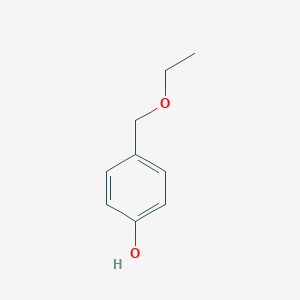
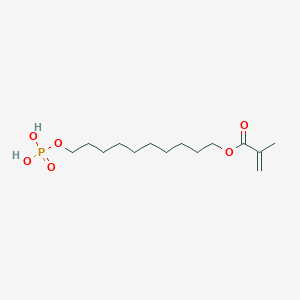
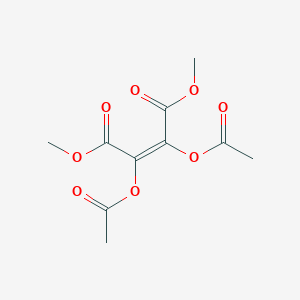
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)
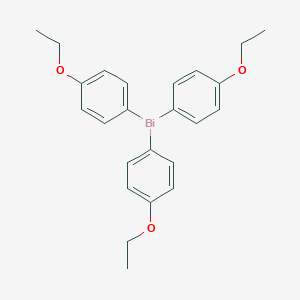
![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
